1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(carboxymethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-12(18)8-15(13(19)20)6-7-16(10-15)14(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDXXFAQLUCRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cathepsin k.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecule.
Biological Activity
1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, also known as (S)-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅NO₄
- Molecular Weight : 249.26 g/mol
- CAS Number : 192214-00-9
- IUPAC Name : 1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways that are critical in various cellular processes. Notably, it has shown potential as a PARP (Poly (ADP-ribose) polymerase) inhibitor, which is significant in cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated effective inhibition of PARP enzymes, which play a crucial role in DNA repair mechanisms. The following table summarizes the findings from various studies regarding its anticancer activities:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-436 | 17.4 | PARP Inhibition |
| Study B | CAPAN-1 | 11.4 | PARP Inhibition |
| Study C | Other Lines | <10 | DNA Repair Inhibition |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, with lower values suggesting higher potency.
Cellular Proliferation Assays
In cellular assays, the compound has shown varying degrees of cytotoxicity across different cancer cell lines. The structure-activity relationship indicates that modifications to the side chains can significantly influence potency. For instance, compounds with three-carbon alkyl groups exhibited enhanced activity compared to those with nitrogen atoms in their side chains.
Case Study 1: PARP Inhibition
A study conducted by researchers demonstrated that several derivatives of the compound exhibited IC50 values comparable to established PARP inhibitors like veliparib and olaparib. The docking studies revealed that these compounds effectively bind to key amino acid residues within the active site of PARP enzymes, enhancing their inhibitory effects .
Case Study 2: Safety Profile
In toxicity assessments, the compound showed low cytotoxicity in non-cancerous cell lines at concentrations up to 200 µM, indicating a favorable safety profile for further development . This is critical for therapeutic applications where selectivity for cancer cells over normal cells is desired.
Scientific Research Applications
Drug Development
1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specific pathways.
Case Study : Research has demonstrated that derivatives of this compound exhibit potential as inhibitors in metabolic pathways, particularly in the modulation of amino acid metabolism, which is crucial for diseases such as cancer and diabetes .
Peptide Synthesis
The compound is utilized in peptide synthesis due to its ability to form stable linkages with amino acids. It acts as a protecting group for carboxylic acids during peptide bond formation, which is essential in the synthesis of complex peptides.
Data Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Reactivity | Application |
|---|---|---|---|
| 1-[(Benzyloxy)carbonyl] | High | Moderate | Peptide synthesis |
| Fmoc | Moderate | High | General use |
| Boc | High | Low | Selective deprotection |
Antimicrobial Properties
Studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antibiotics.
Case Study : A study published in the Journal of Medicinal Chemistry reported that certain analogs showed significant inhibition against Gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of protease inhibition. This is crucial for therapeutic strategies targeting viral infections and certain cancers.
Data Table: Enzyme Inhibition Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The following table highlights key structural and functional differences between the target compound and analogues:
Spectroscopic and Physicochemical Properties
- Comparatively, 14{4,5} () shows a measured [M+H]+ of 466 m/z .
- Solubility :
- The dual carboxylic acids in the target compound likely enhance aqueous solubility compared to 1-[(benzyloxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid , which is more lipophilic .
Preparation Methods
Protection of Pyrrolidine Nitrogen
The initial step involves protecting the nitrogen atom of pyrrolidine to prevent undesired side reactions. The benzyloxycarbonyl (Cbz) group is introduced typically by reacting pyrrolidine derivatives with benzyl chloroformate under basic aqueous conditions.
| Reagents & Conditions | Description |
|---|---|
| Pyrrolidine derivative | Starting material, often pyrrolidine-3-carboxylic acid or its esters |
| Benzyl chloroformate | Added dropwise to a cold (0°C) saturated aqueous sodium bicarbonate solution |
| Stirring time | 12 hours at room temperature |
| Workup | Extraction with ethyl acetate, drying over sodium sulfate, evaporation, and silica gel filtration |
This step yields the benzyloxycarbonyl-protected pyrrolidine intermediate as an oil with high yield (~97%) and purity.
Introduction of Carboxymethyl Group
The carboxymethyl substituent is introduced by alkylation of the pyrrolidine ring with suitable electrophiles, such as ethyl bromoacetate or benzyl chloromethanoate, under basic conditions.
| Reagents & Conditions | Description |
|---|---|
| Benzyloxycarbonyl-protected pyrrolidine | Intermediate from previous step |
| Benzyl chloromethanoate | Added dropwise to cold saturated aqueous NaHCO3 solution |
| Stirring time | 12 hours at room temperature |
| Workup | Extraction with ethyl acetate, drying, evaporation, and purification |
This alkylation step produces triester intermediates, such as diethyl 1-benzyloxycarbonyl-4-[(ethoxycarbonyl)methyl]pyrrolidine-2,2-dicarboxylate, with yields up to 97%.
Hydrolysis of Ester Groups
The ester groups are selectively hydrolyzed under mild basic conditions to yield the free carboxylic acids without affecting the benzyloxycarbonyl protecting group.
| Reagents & Conditions | Description |
|---|---|
| Sodium hydroxide (NaOH) | Used in aqueous methanol (6:4 ratio) |
| Temperature | Room temperature |
| Reaction time | Approximately 5 hours |
| Workup | Removal of methanol under reduced temperature (<30°C), acidification to pH 4-5 with HCl, extraction with chloroform |
This step yields the target compound 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid as a free acid with high purity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitrogen protection (Cbz) | Benzyl chloroformate, NaHCO3, 0°C to RT, 12 h | Benzyloxycarbonyl-protected pyrrolidine | ~97 | High purity, oil form |
| 2 | Alkylation (carboxymethyl) | Benzyl chloromethanoate, saturated NaHCO3, 0°C to RT, 12 h | Triester intermediate (diethyl 1-benzyloxycarbonyl-4-[(ethoxycarbonyl)methyl]pyrrolidine-2,2-dicarboxylate) | ~97 | Efficient electrophilic substitution |
| 3 | Ester hydrolysis | NaOH in aqueous methanol (6:4), RT, 5 h | This compound | High | Mild conditions preserve Cbz group |
Additional Research Findings and Notes
- The benzyloxycarbonyl group is stable under the basic hydrolysis conditions used for ester cleavage, allowing selective deprotection strategies later if needed.
- The use of saturated aqueous sodium bicarbonate solution during alkylation helps maintain a mild basic environment, preventing side reactions such as over-alkylation or ring opening.
- Purification is typically achieved by silica gel chromatography or flash filtration, ensuring removal of impurities and byproducts.
- Analytical techniques such as NMR, LC-MS, and HPLC confirm the structure and purity of intermediates and final products.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid?
Answer:
The synthesis typically involves multi-step protection-deprotection strategies. For example, the benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane) to protect the amine. Subsequent functionalization of the pyrrolidine ring, such as alkylation at the 3-position with a carboxymethyl group, is achieved using bromoacetic acid derivatives. Final deprotection (e.g., hydrogenolysis for Cbz removal) and purification via reverse-phase HPLC are critical steps. Reaction yields and regioselectivity can be monitored using TLC and NMR spectroscopy .
Advanced: How can researchers optimize stereochemical control during the synthesis of this compound?
Answer:
Stereochemical outcomes depend on chiral auxiliaries, catalysts, or reaction conditions. For instance, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric excess. NMR analysis (e.g., - and -NMR) at elevated temperatures (350 K) helps resolve diastereomeric splitting in complex mixtures . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is recommended for purity assessment. Computational modeling (DFT calculations) can also predict steric and electronic influences on stereoselectivity, guiding solvent and catalyst selection .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy : - and -NMR in deuterated solvents (e.g., DMSO-d) confirm structural integrity, with key signals for the Cbz group (δ ~5.15 ppm, singlet) and carboxymethyl protons (δ ~3.5-4.0 ppm) .
- HRMS-ESI : High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z 579.2490 vs. observed 579.2500) .
- HPLC : Reverse-phase chromatography (C18 column, 5–95% acetonitrile/water gradient) monitors purity and stability .
Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s reactivity in catalytic applications?
Answer:
Modifying the carboxymethyl group to bulkier or electron-withdrawing substituents (e.g., fluoromethyl or tert-butyl) alters steric hindrance and electronic density, affecting catalytic efficiency. For example, fluorinated analogs (e.g., 3-(difluoromethyl) derivatives) show enhanced solubility in aqueous media, improving reaction kinetics in water-based aldol reactions. Comparative kinetic studies (e.g., monitoring reaction rates via -NMR) and X-ray crystallography of intermediates can elucidate structure-activity relationships .
Basic: What storage conditions are recommended to maintain the compound’s stability during long-term studies?
Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Cbz group. Periodic purity checks via HPLC are advised, as degradation products (e.g., benzyl alcohol from Cbz cleavage) can form over time .
Advanced: How can researchers address contradictory data regarding the compound’s catalytic performance in polar vs. nonpolar solvents?
Answer:
Systematic solvent screening (e.g., DMSO, THF, water) paired with kinetic profiling (e.g., using UV-Vis spectroscopy or -NMR reaction monitoring) can identify solvent effects on transition states. For instance, hydrophobic interactions in nonpolar solvents may stabilize intermediates, while polar solvents enhance nucleophilicity. Computational studies (MD simulations) can model solvation effects, reconciling discrepancies in literature data .
Basic: What safety precautions are critical when handling this compound in catalytic studies?
Answer:
While no acute hazards are reported, use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of fine powders; electrostatic discharge risks require grounding during weighing. Dispose of waste via licensed hazardous chemical contractors to comply with EPA/DOT regulations .
Advanced: How can researchers design experiments to probe the compound’s role in enantioselective organocatalysis?
Answer:
Design substrate scope studies with prochiral aldehydes/ketones to evaluate enantioselectivity. Use chiral shift reagents (e.g., Eu(hfc)) in NMR to determine enantiomeric ratios. Kinetic isotopic effects (KIE) experiments (e.g., substituting with ) can identify rate-determining steps. Collaborate with crystallographers to solve structures of catalyst-substrate complexes, providing mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
